molecular formula C13H22BrNO2 B13463198 tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate

tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate

Cat. No.: B13463198
M. Wt: 304.22 g/mol
InChI Key: WDPSMCZCKHVSJZ-RMKNXTFCSA-N
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Description

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3-bromoprop-2-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction.

    Procedure: The tert-butyl piperidine-1-carboxylate is dissolved in an appropriate solvent, such as dichloromethane. The 3-bromoprop-2-en-1-yl bromide is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alkanes or alcohols.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The piperidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in scientific research.

Properties

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

tert-butyl 2-[(E)-3-bromoprop-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h6,9,11H,4-5,7-8,10H2,1-3H3/b9-6+

InChI Key

WDPSMCZCKHVSJZ-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC1C/C=C/Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=CBr

Origin of Product

United States

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